molecular formula C23H23ClN4 B10934560 1-{[3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]methyl}-4-chloro-3,5-dimethyl-1H-pyrazole

1-{[3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]methyl}-4-chloro-3,5-dimethyl-1H-pyrazole

Cat. No.: B10934560
M. Wt: 390.9 g/mol
InChI Key: KXKSCDWVCVYCQU-UHFFFAOYSA-N
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Description

1-{[3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]methyl}-4-chloro-3,5-dimethyl-1H-pyrazole: is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and pyrazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]methyl}-4-chloro-3,5-dimethyl-1H-pyrazole typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole core, followed by the introduction of the 3,5-bis(4-methylphenyl) substituents. The final step involves the chlorination and methylation of the compound to achieve the desired structure. Common reagents used in these reactions include hydrazine, acetophenone derivatives, and chlorinating agents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs .

Chemical Reactions Analysis

Types of Reactions

1-{[3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]methyl}-4-chloro-3,5-dimethyl-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce the corresponding alcohols or amines .

Scientific Research Applications

1-{[3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]methyl}-4-chloro-3,5-dimethyl-1H-pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{[3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]methyl}-4-chloro-3,5-dimethyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

  • 1-{[3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]methyl}-4-bromo-3,5-dimethyl-1H-pyrazole
  • 1-{[3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]methyl}-4-fluoro-3,5-dimethyl-1H-pyrazole
  • 1-{[3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]methyl}-4-iodo-3,5-dimethyl-1H-pyrazole

Uniqueness

The uniqueness of 1-{[3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]methyl}-4-chloro-3,5-dimethyl-1H-pyrazole lies in its specific substitution pattern and the presence of both chloro and methyl groups, which confer distinct chemical and biological properties compared to its analogs .

Properties

Molecular Formula

C23H23ClN4

Molecular Weight

390.9 g/mol

IUPAC Name

1-[[3,5-bis(4-methylphenyl)pyrazol-1-yl]methyl]-4-chloro-3,5-dimethylpyrazole

InChI

InChI=1S/C23H23ClN4/c1-15-5-9-19(10-6-15)21-13-22(20-11-7-16(2)8-12-20)28(26-21)14-27-18(4)23(24)17(3)25-27/h5-13H,14H2,1-4H3

InChI Key

KXKSCDWVCVYCQU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NN2CN3C(=C(C(=N3)C)Cl)C)C4=CC=C(C=C4)C

Origin of Product

United States

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